tert-butyl 2,2-dichloroacetate
Overview
Description
1,1-Dimethylethyl dichloroacetate, also known as tert-butyl 2,2-dichloroacetate, is a chemical compound with the formula C6H10Cl2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethylethyl dichloroacetate consists of 19 bonds in total, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aliphatic ester . The molecular weight is 185.048 .Scientific Research Applications
Synthesis and Molecular Structure
1,1-Dimethylethyl dichloroacetate's applications in scientific research often revolve around its use as a precursor or intermediary in the synthesis of more complex compounds. For example, the synthesis and molecular characterization of quaternary ammonium derivatives from 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid, respectively, highlight its utility in producing compounds with potential applications ranging from material science to pharmaceuticals. These reactions, characterized by various spectroscopic methods, underscore the role of 1,1-dimethylethyl dichloroacetate in facilitating the creation of structurally complex and functionally diverse molecules (Kowalczyk, 2008).
Photochemical Electron-Transfer Reactions
The compound also finds relevance in the study of photochemical electron-transfer reactions, as illustrated by research on 1,1-diarylethylenes. These studies provide insights into the mechanisms underlying dimerizations and nucleophilic additions induced by photoexcited states, contributing valuable knowledge to the fields of photochemistry and photophysics. The research explores the role of various substituents and conditions in altering the outcomes of electron-transfer reactions, offering a foundation for developing new photoreactive materials or processes (Mattes & Farid, 1986).
Intermolecular Hydrogen Bonding
In another application, 1,1-dimethylethyl dichloroacetate is instrumental in understanding intermolecular hydrogen bonding mechanisms. Research into acid−amide hydrogen bonding using derivatives provides insights into molecular recognition processes, which are crucial for the design of novel drugs and materials with specific binding capabilities. This research not only contributes to the fundamental understanding of hydrogen bonding but also to the development of new synthetic strategies for compounds exhibiting specific molecular interactions (Wash, Maverick, Chiefari, & Lightner, 1997).
Selective Oxidation Catalysis
Additionally, 1,1-dimethylethyl dichloroacetate's derivatives have been used in catalysis, specifically in the selective oxidation of 1,2-diols in water, demonstrating its potential in green chemistry applications. This method highlights the versatility of 1,1-dimethylethyl dichloroacetate derivatives in facilitating environmentally friendly chemical transformations, offering an efficient and selective approach to synthesizing α-hydroxyketones from various diol substrates. Such advancements in catalytic methods can lead to more sustainable industrial processes (William, Kuriyama, & Onomura, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRKRMAFDGZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197953 | |
Record name | 1,1-Dimethylethyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-47-6 | |
Record name | 1,1-Dimethylethyl 2,2-dichloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49653-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,2-dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 2,2-DICHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC9M9H46F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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